molecular formula C17H21ClN6O2 B6916221 N-[4-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]phenyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide;hydrochloride

N-[4-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]phenyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide;hydrochloride

Cat. No.: B6916221
M. Wt: 376.8 g/mol
InChI Key: JEZPWKUPTZPYLT-UHFFFAOYSA-N
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Description

N-[4-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]phenyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a triazole ring, a phenyl group, and an oxazole ring, making it a unique molecule with diverse chemical properties.

Properties

IUPAC Name

N-[4-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]phenyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O2.ClH/c1-10-14(11(2)25-23-10)7-8-16(24)19-13-5-3-12(4-6-13)17-20-15(9-18)21-22-17;/h3-6H,7-9,18H2,1-2H3,(H,19,24)(H,20,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEZPWKUPTZPYLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)NC2=CC=C(C=C2)C3=NNC(=N3)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]phenyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide;hydrochloride typically involves multi-step organic reactions. The process begins with the formation of the triazole ring through a cyclization reaction involving hydrazine and an appropriate nitrile. The phenyl group is then introduced via a substitution reaction, followed by the addition of the oxazole ring through a condensation reaction. The final step involves the formation of the propanamide group and the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[4-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]phenyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenyl and oxazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-[4-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]phenyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]phenyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole and oxazole derivatives, such as:

  • N-[4-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]phenyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide
  • N-[4-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]phenyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide;hydrobromide

Uniqueness

What sets N-[4-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]phenyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide;hydrochloride apart is its specific combination of functional groups, which confer unique chemical and biological properties

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